N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide

Description

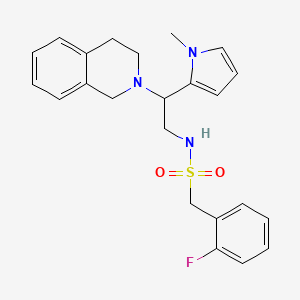

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide is a structurally complex molecule featuring a 3,4-dihydroisoquinoline core linked to a 1-methylpyrrole group via an ethyl bridge. The compound is further functionalized with a 2-fluorophenyl-methanesulfonamide moiety. The dihydroisoquinoline scaffold is known for its role in central nervous system (CNS) drug design, while sulfonamides are frequently associated with antimicrobial or enzyme-inhibitory properties .

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O2S/c1-26-13-6-11-22(26)23(27-14-12-18-7-2-3-8-19(18)16-27)15-25-30(28,29)17-20-9-4-5-10-21(20)24/h2-11,13,23,25H,12,14-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTVFPUCUJXMBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)CC2=CC=CC=C2F)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

- Synthesis of 3,4-dihydroisoquinoline::

Starting with isoquinoline, a hydrogenation reaction under specific conditions (e.g., palladium catalyst, high pressure) produces 3,4-dihydroisoquinoline.

- Formation of the pyrrole derivative::

Synthesize 1-methyl-1H-pyrrole through cyclization reactions involving acetylene and ammonia derivatives.

- Coupling of intermediates::

The dihydroisoquinoline and pyrrole derivatives are coupled using reagents like alkyl halides under conditions such as heating with a base.

- Sulfonamide formation::

Introduce the sulfonamide group via a sulfonation reaction using methanesulfonyl chloride and a base like triethylamine.

Large-scale production typically involves optimizing the above reactions to increase yield and purity. Use of continuous flow reactors and process intensification techniques can improve efficiency.

Chemical Reactions Analysis

- Oxidation::

It can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form various oxidation products.

- Reduction::

Reduction with reagents such as lithium aluminum hydride can convert it to corresponding amines or alcohols.

- Substitution::

The compound undergoes nucleophilic substitution reactions with halogen derivatives, altering its functional groups.

Typical reagents include oxidizing agents (e.g., chromium trioxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Products vary widely based on reaction type, but include hydroxylated, aminated, or alkylated derivatives.

Scientific Research Applications

The compound's complex structure makes it valuable for multiple research applications:

- Chemistry::

Used as a starting material or intermediate in organic synthesis to create more complex molecules.

- Biology::

Functions as a potential ligand in protein binding studies.

- Medicine::

Investigated for its pharmacological properties, including potential as an antimicrobial or anticancer agent.

- Industry::

Its derivatives might find uses in material sciences, including polymer production.

Mechanism of Action

The compound interacts with biological targets via its multiple functional groups:

- Molecular Targets::

Binds to enzymes or receptors, affecting their activity.

- Pathways Involved::

Might inhibit specific signaling pathways or enzyme activities, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Similarities :

- Both compounds share a dihydroisoquinoline core and fluorinated aromatic ring.

- Revaprazan replaces the ethyl-sulfonamide group in the target compound with a pyrimidin-2-amine moiety.

Functional Differences :

- The 4-fluorophenyl group in revaprazan versus the 2-fluorophenyl group in the target compound may influence receptor-binding specificity.

- Revaprazan’s pyrimidine ring could enhance π-π stacking interactions in enzymatic pockets, whereas the sulfonamide group in the target compound may improve solubility or hydrogen-bonding capacity.

(R)-2-((R)-6,7-Dimethoxy-1-(4-(Trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide

Structural Similarities :

- Both compounds contain a dihydroisoquinoline ring and aromatic substituents.

Functional Differences :

- The 6,7-dimethoxy and trifluoromethylphenethyl substituents increase lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound’s fluorophenyl and methylpyrrole groups .

Tolylfluanid (1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide)

Structural Similarities :

- Both compounds feature a sulfonamide group and halogenated aromatic rings.

Functional Differences :

- Tolylfluanid’s dichloro and dimethylamino groups increase steric bulk and electrophilicity, making it more reactive (and toxic) than the target compound.

- The 4-methylphenyl group in tolylfluanid versus the 2-fluorophenyl in the target compound may reduce target specificity .

Comparative Data Table

Research Implications

The structural comparison highlights how minor modifications—such as fluorophenyl positional isomerism or sulfonamide vs. acetamide substitution—can drastically alter bioactivity and applications. Future studies should prioritize synthesizing the compound and evaluating its pharmacokinetic and safety profiles relative to its analogs.

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into several key components:

- 3,4-Dihydroisoquinoline : A bicyclic structure known for its diverse biological activities, including neuroprotective effects.

- Pyrrole Derivative : Contributes to the compound's stability and potential reactivity.

- Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding affinity.

The molecular formula is C₁₈H₁₈FN₃O₂S, with a molecular weight of approximately 357.4 g/mol.

1. Antimicrobial Activity

Research has indicated that compounds containing isoquinoline structures exhibit notable antimicrobial properties. A study on related pyrrole derivatives demonstrated significant antibacterial and antifungal activities against various pathogens, suggesting that the incorporation of such moieties may enhance the biological profile of this compound .

2. Neuroprotective Effects

The presence of the 3,4-dihydroisoquinoline moiety is associated with neuroprotection. Compounds in this class have been shown to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases such as Parkinson's disease . The specific compound under consideration may exhibit similar protective effects through modulation of signaling pathways implicated in neuronal health.

3. Sigma Receptor Modulation

Recent studies have highlighted the role of sigma receptors in various physiological processes. The compound's structure suggests potential activity as a sigma receptor ligand, which could lead to therapeutic applications in pain management and neuroprotection .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Neuroinflammatory Pathways : Similar compounds have been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers.

- Modulation of Neurotransmitter Systems : Interactions with dopamine and serotonin receptors may be involved in its neuroprotective effects.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.